molecular formula C19H17N3O2 B2837649 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone CAS No. 1203210-79-0

1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone

Cat. No.: B2837649
CAS No.: 1203210-79-0
M. Wt: 319.364
InChI Key: SNZLVJNKQDJXEG-UHFFFAOYSA-N
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Description

1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a pyrimidine ring substituted with a 4-methoxyphenyl group and an ethanone moiety attached to an amino-substituted phenyl ring

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain receptor tyrosine kinases

Mode of Action

It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

Similar compounds have been found to inhibit receptor tyrosine kinases, which play crucial roles in various cellular processes . The exact pathways and downstream effects of this compound need to be studied further.

Result of Action

Similar compounds have shown inhibitory activity against certain enzymes . The specific effects of this compound at the molecular and cellular level need to be studied further.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of a compound

Biochemical Analysis

Biochemical Properties

It is known that this compound has a molecular weight of 248.28 . It is predicted to have a boiling point of 427.2±25.0 °C and a density of 1.239±0.06 g/cm3 .

Molecular Mechanism

The molecular mechanism of action of 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone is not well-defined. It is suggested that the compound may interact with various biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(pyrimidin-4-yl)ethanone: Similar structure but lacks the amino group.

    4-(4-Methoxyphenyl)pyrimidin-2-amine: Similar pyrimidine core but different substitution pattern.

    1-(4-Methoxyphenyl)-3-(pyrimidin-4-yl)propan-1-one: Similar but with a longer carbon chain.

Uniqueness

1-(3-((6-(4-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, pyrimidine ring, and ethanone moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[3-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13(23)15-4-3-5-16(10-15)22-19-11-18(20-12-21-19)14-6-8-17(24-2)9-7-14/h3-12H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZLVJNKQDJXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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